
甲草胺脱氯
描述
Metolachlor deschloro is a compound with the molecular formula C15H23NO2 . It is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . It is used extensively and is known for its persistence .
Synthesis Analysis
The synthetic route for the enantioselective preparation of (S)-metolachlor has been accomplished from commercially available ®-propylene oxide and a key Fukuyama’s process . The target compound has been successfully prepared in five steps in 51–55% overall yield with excellent enantioselectivity .Molecular Structure Analysis
Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor . Ten different conformers were identified for the S-metolachlor enantiomer, all of them exhibiting a near perpendicular disposition of the amidyl and the phenyl planes .Chemical Reactions Analysis
Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance . The degradation of metolachlor by Penicillium oxalicum sp. has also been reported .Physical and Chemical Properties Analysis
Metolachlor deschloro has a molecular weight of 249.35 g/mol . It is a tan to brown oily liquid with a slightly sweet odor . It is slightly soluble in water and denser than water .科学研究应用
土壤和水体修复
甲草胺脱氯被广泛使用,其代谢产物经常在土壤、地表水和地下水中被检测到 . 微生物降解是去除土壤和水中甲草胺的主要原因 . 已分离出一种真菌菌株MET-F-1,被鉴定为草酸青霉,它可以降解50 mg/L甲草胺的88.6% . 该菌株在田间试验中表现出良好的甲草胺降解活性 . 这表明甲草胺脱氯可用于修复甲草胺污染的土壤 .
生物电化学反应器
在以甲草胺为唯一碳源的微生物燃料电池 (MFC) 中,降解效率提高了 98%,降解产物乙烷磺酸和草酸的增强率分别为 61-76% . 根据对脱氯和甲草胺-2-羟基的初级代谢产物的定量分析,脱氯和醇化被认为是甲草胺生物电化学降解的前序步骤 . 这表明 MFC 可能是一种很有前途的替代方案,用于处理被氯乙酰苯胺类除草剂污染的废水 .
微生物降解
来自活性污泥的真菌菌株MET-F-1,被鉴定为草酸青霉,可以降解50 mg/L甲草胺的88.6% . 通过高效液相色谱-串联质谱 (HPLC-MS/MS) 检测到的不同降解产物,即 MOXA、M2H 和 MDES,是通过MET-F-1的水解和还原脱氯产生的
作用机制
Target of Action
Metolachlor deschloro is a derivative of metolachlor, a broad-spectrum herbicide used for general weed control in many agricultural food and feed crops . The primary targets of metolachlor deschloro are the weeds that threaten crop yields .
Mode of Action
The mode of action of metolachlor deschloro involves interactions with its targets, leading to their degradation. Microbial degradation is predominantly responsible for the removal of metolachlor from soil and water . The degradation process involves hydrolytic and reductive dechlorination .
Biochemical Pathways
The biochemical pathways affected by metolachlor deschloro involve the degradation of the compound into different products. These products, identified as MOXA, M2H, and MDES, are detected through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . The degradation process suggests that the dechlorination reaction is the first step for the metolachlor bioelectrochemical degradation .
Pharmacokinetics
The pharmacokinetics of metolachlor deschloro involve its absorption, distribution, metabolism, and excretion (ADME). The compound is predominantly removed from soil and water through microbial degradation . The degradation efficiency is accelerated in microbial fuel cells (MFCs) with metolachlor as the sole carbon source .
Result of Action
The result of the action of metolachlor deschloro is the degradation of the compound and its removal from the environment. This degradation leads to a reduction in the presence of the compound and its metabolites in soils and surface and groundwaters . The degradation process also results in the production of different degradation products .
Action Environment
The action environment of metolachlor deschloro can influence its action, efficacy, and stability. Environmental factors such as the presence of other carbon sources can affect the electricity generation in MFCs and the removal efficiency of metolachlor . The degradation efficiency of metolachlor deschloro can also be influenced by the presence of specific microbial strains .
安全和危害
未来方向
生化分析
Biochemical Properties
Metolachlor Deschloro interacts with various enzymes and proteins during its degradation process. In microbial fuel cells (MFCs) with Metolachlor as the sole carbon source, the degradation efficiency is significantly enhanced . The degradation process involves dechlorination and alcoholization as antecedent steps . The species of Paracoccus and Aquamicrobium have been identified to play a potential role in the degradation of Metolachlor Deschloro .
Cellular Effects
The effects of Metolachlor Deschloro on cells are primarily observed in the context of its degradation. The degradation process involves the interaction of Metolachlor Deschloro with various cellular enzymes and proteins . The degradation process influences the function of these cells, particularly in the context of energy generation .
Molecular Mechanism
The molecular mechanism of Metolachlor Deschloro’s action involves its interaction with various biomolecules during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metolachlor Deschloro change over time. In MFCs, the degradation efficiency of Metolachlor Deschloro accelerates over time . The degradation process also involves the production of various metabolites over time .
Metabolic Pathways
Metolachlor Deschloro is involved in various metabolic pathways during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .
Transport and Distribution
The transport and distribution of Metolachlor Deschloro within cells and tissues are primarily related to its degradation process. The degradation process involves the interaction of Metolachlor Deschloro with various cellular enzymes and proteins .
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQKRTUHCOLVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017794 | |
| Record name | Dechlorometolachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126605-22-9 | |
| Record name | Dechlorometolachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using metolachlor deschloro as a dummy template in the development of selective analytical methods for amide herbicides?
A1: Metolachlor deschloro, a structurally similar compound to target amide herbicides like alachlor and acetochlor, serves as a "dummy template" in molecularly imprinted polymers (MIPs). [] This approach is particularly beneficial when the target analyte is toxic or expensive. Using a dummy template avoids the risk of template leakage during extraction, which could interfere with analysis and compromise accurate quantification. [] Essentially, metolachlor deschloro helps create a specific "mold" in the MIP, enabling selective capture of target herbicides from complex samples like fish, while ensuring a clean and accurate analysis.
Q2: How does the use of metolachlor deschloro in the magnetic solid-phase extraction improve the detection of amide herbicides in fish samples?
A2: The study highlights the successful application of a novel magnetic dummy template molecularly imprinted polymer nanocomposite for extracting seven amide herbicides, including alachlor, acetochlor, and others, from fish samples. [] By using metolachlor deschloro as a dummy template, the researchers could create highly selective binding sites on the magnetic nanocomposite. This selectivity ensures efficient capture and pre-concentration of the target herbicides from the complex fish matrix. Consequently, this selective extraction, combined with the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly sensitive detection of these herbicides, achieving a limit of detection as low as 0.01-0.1 μg kg-1. [] This improved sensitivity is crucial for monitoring trace levels of these potentially harmful herbicides in food sources like fish, ensuring consumer safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



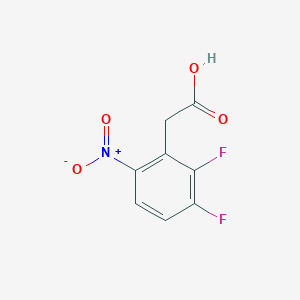

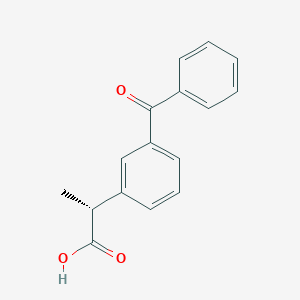
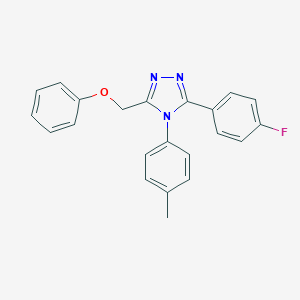
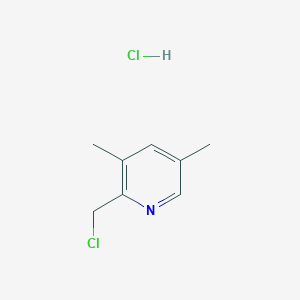
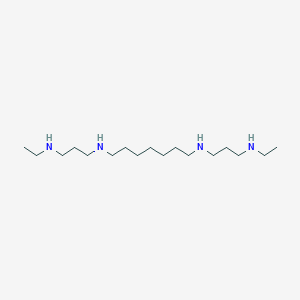

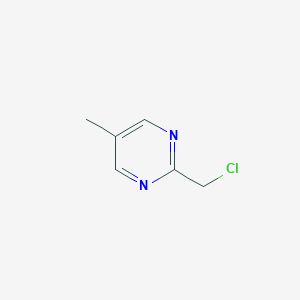

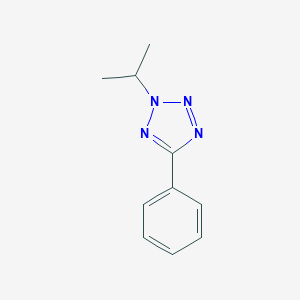
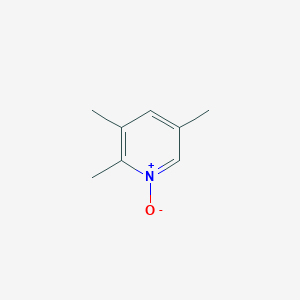

![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
